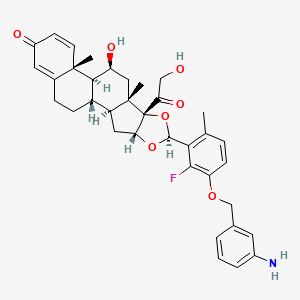
Glucocorticoid receptor agonist-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucocorticoid receptor agonist-3 is a synthetic compound that acts as an agonist for the glucocorticoid receptor. Glucocorticoid receptors are part of the nuclear receptor superfamily and play a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism . This compound is designed to mimic the effects of natural glucocorticoids, such as cortisol, and is used in various therapeutic applications.
準備方法
The synthesis of glucocorticoid receptor agonist-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of 4-alcoxychloroacetophenone as a starting material, which undergoes reduction with sodium borohydride in methanol . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Glucocorticoid receptor agonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Glucocorticoid receptor agonist-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the binding properties and interactions with glucocorticoid receptors.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cytokine production.
Medicine: Used in the treatment of inflammatory and autoimmune diseases, as well as in cancer therapy.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
作用機序
The mechanism of action of glucocorticoid receptor agonist-3 involves binding to the glucocorticoid receptor, leading to its activation. Upon activation, the receptor undergoes a conformational change and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes . This regulation can result in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes, thereby exerting its therapeutic effects .
類似化合物との比較
Glucocorticoid receptor agonist-3 can be compared with other similar compounds, such as:
Cortisol: A natural glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid with higher potency and longer duration of action.
Chonemorphine: A steroidal compound with promising agonistic effects on the glucocorticoid receptor.
The uniqueness of this compound lies in its specific binding properties and its potential for selective modulation of glucocorticoid receptor signaling pathways .
特性
分子式 |
C36H40FNO7 |
|---|---|
分子量 |
617.7 g/mol |
IUPAC名 |
(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[3-[(3-aminophenyl)methoxy]-2-fluoro-6-methylphenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33-,34-,35-,36+/m0/s1 |
InChIキー |
HNGDCWMBBDBZCI-ZGWDLKLYSA-N |
異性体SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)[C@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C |
正規SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


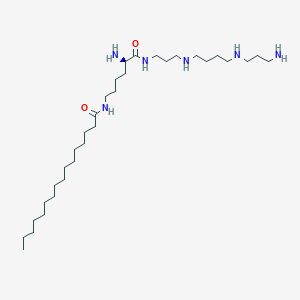
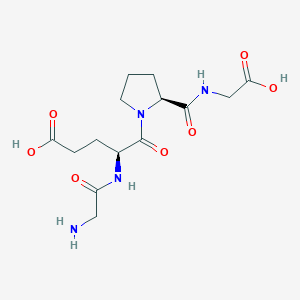

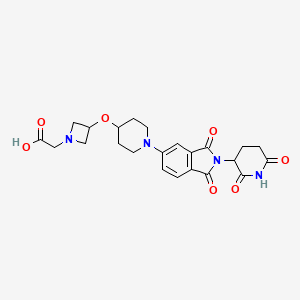

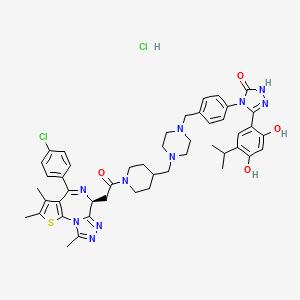
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)

![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
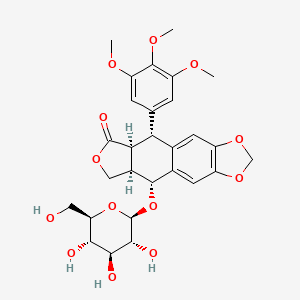
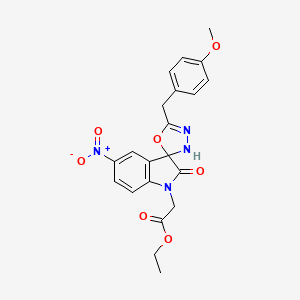

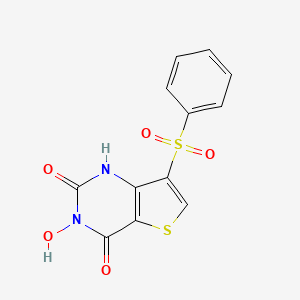
![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
